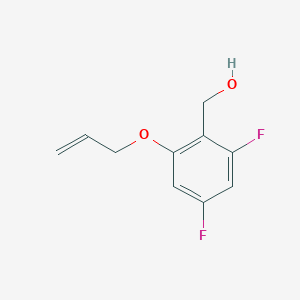

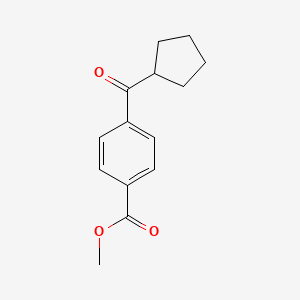

![molecular formula C17H18N2O2 B11927107 3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)

3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MSC2504877 is a novel, drug-like small molecule inhibitor of tankyrase enzymes, which are part of the poly(ADP-ribose) polymerase (PARP) superfamily. Tankyrase enzymes play crucial roles in telomere maintenance, mitosis control, and Wnt/β-catenin signaling regulation. MSC2504877 has shown potential in inhibiting the growth of APC mutant colorectal tumor cells by suppressing Wnt/β-catenin signaling .

Preparation Methods

The synthesis of MSC2504877 involves several steps, including the formation of the pyrrolo[1,2-a]pyrazin-1(2H)-one core structure. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for MSC2504877 are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

MSC2504877 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: MSC2504877 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

MSC2504877 has several scientific research applications, including:

Cancer Research: It has been shown to inhibit the growth of APC mutant colorectal tumor cells by suppressing Wnt/β-catenin signaling.

Cell Cycle Studies: MSC2504877 enhances G1 cell cycle arrest and cellular senescence in tumor cells when combined with CDK4/6 inhibitors.

Drug Resistance Studies: Research has shown that the presence of an oncogenic Kras mutation can reverse the effects of MSC2504877, providing insights into potential drug resistance mechanisms.

Biological Pathway Studies: The compound is used to study the roles of tankyrase enzymes in various cellular processes, including telomere maintenance and mitosis control.

Mechanism of Action

MSC2504877 exerts its effects by inhibiting tankyrase enzymes, specifically Tankyrase 1 and Tankyrase 2By inhibiting tankyrase enzymes, MSC2504877 suppresses Wnt/β-catenin signaling, leading to reduced tumor cell proliferation and enhanced cell cycle arrest . The compound also increases the expression of AXIN2 and TNKS protein levels while decreasing β-catenin levels .

Comparison with Similar Compounds

MSC2504877 is unique compared to other tankyrase inhibitors due to its potent and selective inhibition of Tankyrase 1 and Tankyrase 2. Similar compounds include:

XAV939: Another tankyrase inhibitor that also targets Wnt/β-catenin signaling but with different potency and selectivity profiles.

G007-LK: A tankyrase inhibitor with a distinct chemical structure and mechanism of action compared to MSC2504877.

MSC2504877 stands out due to its high potency and effectiveness in combination with CDK4/6 inhibitors, making it a valuable tool in cancer research and drug development .

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

3-[4-(2-hydroxypropan-2-yl)phenyl]-6-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one |

InChI |

InChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20) |

InChI Key |

MPXAEYSGFKRDQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C2N1C=C(NC2=O)C3=CC=C(C=C3)C(C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

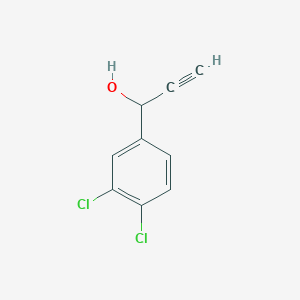

![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)

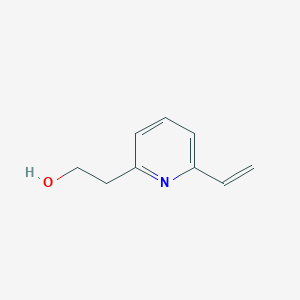

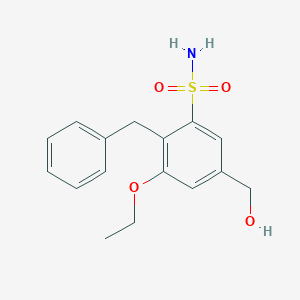

![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)

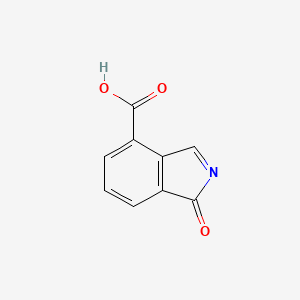

![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)

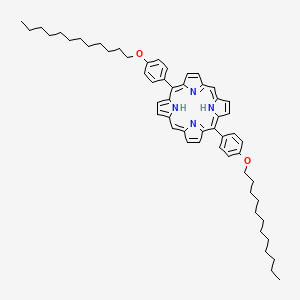

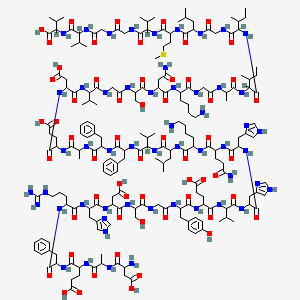

![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)